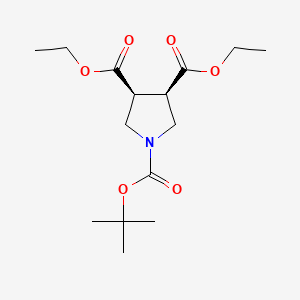

顺式-N-Boc-吡咯烷-3,4-二羧酸二乙酯

描述

Cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is a white crystalline substance that belongs to the class of carboxylic acid esters. It is a derivative of pyrrolidine and is also known as Boc-Pyrr-OEt1.

Synthesis Analysis

The synthesis of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester has been reported by several methods. One of the most common methods involves the reaction between Boc-protected pyrrole and diethyl oxalate under basic conditions1.Molecular Structure Analysis

The molecular formula of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is C14H23NO6, and the molecular weight is 309.3 g/mol1. The compound is relatively stable in ambient conditions, and it undergoes hydrolysis under acidic conditions1.

Chemical Reactions Analysis

The compound is utilized as a versatile intermediate for the synthesis of numerous bioactive molecules, such as peptides, natural products, and alkaloids1.

Physical And Chemical Properties Analysis

The molecular formula of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is C14H23NO6, and the molecular weight is 309.3 g/mol. The melting point of the compound is reported to be in the range of 54-57 °C, and it is soluble in alcohols, acetone, ether, and chloroform1.科学研究应用

合成与化学性质

衍生物的合成:该化合物已被用作各种衍生物合成的起始原料,包括在药理模型中具有抗焦虑作用的衍生物。例如,2,3,5,6,7,7a-六氢-1,3-二氧代-1H-吡咯并[1,2-c]咪唑-5-羧酸的衍生物是从 2,5-吡咯烷二羧酸的二乙酯开始合成的 (Fontanella 等人,1984 年)。

化学酶学制备:该化合物用于化学酶学制备过程中,特别是在金属蛋白酶抑制剂的合成中。N-Boc-吡咯烷-3,4-二羧酸的 (R,R)- 和 (S,S)-单乙酯是该过程中的关键中间体 (Iding 等人,2003 年)。

碳青烯酰胺中的立体化学:该化合物已被用于碳青烯酰胺-3-羧酸甲酯的立体化学分析和合成,证实了从沙雷氏菌属和欧文氏菌属菌株中分离出的某些碳青烯酰胺的立体化学 (Avenoza 等人,2003 年)。

肽中的构象分析:该化合物在肽的构象分析中发挥作用,特别是与脯氨酸吡咯烷环有关的构象分析。其衍生物已被合成用于研究这些环的结构和构象方面 (Koskinen 等人,2005 年)。

合成应用

区域选择性和立体选择性反应:该化合物用于铜(I) 促进的烯丙基化和共轭加成反应,提供了对各种有机化合物区域选择性和立体选择性合成的见解 (Coldham 和 Leonori,2010 年)。

多功能约束衍生物的合成:它作为多功能约束衍生物合成的起点,可用于开发复杂的有机分子 (Coursindel 等人,2011 年)。

3-酰基四内酰胺酸的制备:该化合物参与 3-酰基四内酰胺酸的合成,3-酰基四内酰胺酸在各种化学过程中很重要 (Jones 等人,1990 年)。

海洋天然产物的合成:它已被用于海洋天然产物的合成,例如吡咯烷-2,5-二羧酸,展示了其在有机合成中的多功能性 (Sunilkumar 等人,2003 年)。

安全和危害

The safety of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester in scientific experiments is an important consideration. It has been reported to exhibit low toxicity, and its LD50 value in rats has been found to be greater than 2000 mg/kg1.

未来方向

The development of more efficient and scalable synthetic methodologies for cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester could be a potential future direction1.

Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, it would be beneficial to refer to specific scientific literature or databases.

属性

IUPAC Name |

1-O-tert-butyl 3-O,4-O-diethyl (3S,4R)-pyrrolidine-1,3,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFYELHUZMOHPV-PHIMTYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)

![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)